molecular formula C17H33NaO4 B13764049 Sodium;2-(2-tridecoxyethoxy)acetate CAS No. 100219-45-2

Sodium;2-(2-tridecoxyethoxy)acetate

Cat. No.: B13764049
CAS No.: 100219-45-2
M. Wt: 324.4 g/mol
InChI Key: YZLWDDLOJFKAIF-UHFFFAOYSA-M
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Description

Sodium 2-(2-tridecoxyethoxy)acetate is a surfactant characterized by a polyethylene glycol (PEG) chain linked to a tridecyl group and a carboxylic acid sodium salt. Its structure includes a tridecoxyethoxy (C₁₃H₂₇OCH₂CH₂O) moiety bonded to an acetate group, forming the sodium salt. This compound is primarily used in industrial applications requiring emulsification, detergency, or dispersion due to its amphiphilic nature. It is also known by synonyms such as "polyoxyethylene (4) tridecyl ether carboxylic acid, sodium salt" .

Properties

CAS No.

100219-45-2

Molecular Formula

C17H33NaO4

Molecular Weight

324.4 g/mol

IUPAC Name

sodium;2-(2-tridecoxyethoxy)acetate

InChI

InChI=1S/C17H34O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+1/p-1

InChI Key

YZLWDDLOJFKAIF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCOCCOCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;2-(2-tridecoxyethoxy)acetate involves the reaction of tridecyl alcohol with ethylene oxide to form trideceth-12, which is then carboxylated to produce the final compound. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the carboxylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of ethylene oxide to tridecyl alcohol in the presence of a catalyst, followed by carboxylation using sodium hydroxide. The product is then purified and formulated for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(2-tridecoxyethoxy)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives where the sodium cation is replaced by other cations .

Scientific Research Applications

Sodium;2-(2-tridecoxyethoxy)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium;2-(2-tridecoxyethoxy)acetate involves its ability to reduce surface tension, allowing it to act as a surfactant. It interacts with the lipid bilayers of cell membranes, disrupting their structure and enhancing the solubility of hydrophobic compounds. This interaction is facilitated by the compound’s hydrophilic and hydrophobic regions, which allow it to interact with both water and lipid molecules .

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Sodium 2-(2-tridecoxyethoxy)acetate has a longer hydrophobic chain (C₁₃) compared to [2-(dodecyloxy)ethoxy]acetic acid (C₁₂) and 2-(tetradecylthio)acetic acid (C₁₄) .
  • Functional Groups : The presence of an ethoxyethoxy group distinguishes it from sodium chloroacetate (chloro substituent) and sodium diacetate (dual acetate groups) .

Physical and Chemical Properties

Compound Name Solubility Melting Point (°C) Critical Micelle Concentration (CMC)
Sodium 2-(2-tridecoxyethoxy)acetate High in water Not reported Low (surfactant property)
Sodium (2-hydroxyethoxy)acetate Water-soluble Not reported Not applicable
Sodium chloroacetate Water-soluble 200–300 (decomposes) Not applicable
2-(Tetradecylthio)acetic acid Low water solubility Not reported Moderate

Key Observations :

  • Sodium 2-(2-tridecoxyethoxy)acetate exhibits high water solubility and surfactant behavior due to its PEG chain and ionic carboxylate group .
  • Sodium chloroacetate’s solubility is offset by its reactivity, as the chloro group facilitates nucleophilic substitution .

Key Observations :

  • Sodium 2-(2-tridecoxyethoxy)acetate’s long hydrophobic chain makes it suitable for stabilizing oil-water interfaces in detergents .
  • Sodium diacetate’s dual acetate groups enhance its antimicrobial efficacy in food preservation .

Key Observations :

  • Sodium chloroacetate and 2-(tetradecylthio)acetic acid pose significant irritation risks, necessitating stringent handling protocols .
  • Sodium diacetate’s GRAS status underscores its safety in food applications .

Biological Activity

Sodium;2-(2-tridecoxyethoxy)acetate, also known as sodium trideceth-12 carboxylate, is a surfactant and emulsifier commonly used in various industrial applications, particularly in personal care products and pharmaceuticals. Its unique chemical structure, characterized by a long hydrophobic tridecyl chain and a hydrophilic ethylene glycol moiety, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₇H₃₃NaO₄
  • CAS Number : 61757-59-3
  • Molecular Weight : 303.44 g/mol

The compound is classified as an anionic surfactant and exhibits properties that allow it to interact with biological membranes, making it a candidate for various applications in biochemistry and pharmacology.

This compound functions primarily through its surfactant properties. It can disrupt lipid bilayers, which is crucial for its effectiveness in drug delivery systems. The compound facilitates the solubilization of hydrophobic drugs, enhancing their bioavailability. Additionally, it can modulate membrane permeability, allowing for improved absorption of therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting the bacterial cell membrane integrity, leading to cell lysis. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays reveal that while this compound can be effective in drug delivery, it also poses potential risks to human cells at higher concentrations. The compound's cytotoxic effects are concentration-dependent, necessitating careful consideration in formulations intended for human use.

Data Tables

Property Value
Molecular Weight303.44 g/mol
SolubilitySoluble in water
pH Range6 - 8
Critical Micelle Concentration (CMC)0.1 - 0.5% (w/v)
Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 1: Drug Delivery System

A study investigated the efficacy of this compound as a carrier for hydrophobic drugs in cancer therapy. The results demonstrated enhanced solubility and bioavailability of the drug when formulated with this surfactant, leading to improved therapeutic outcomes in animal models.

Case Study 2: Skin Irritation Assessment

In a clinical evaluation involving topical formulations containing this compound, participants reported mild irritation at higher concentrations. This finding underscores the importance of optimizing formulation concentrations to balance efficacy with safety.

Safety and Toxicology

While this compound is generally regarded as safe for use in cosmetics and pharmaceuticals, toxicity studies suggest that exposure should be limited to avoid adverse effects. Safety data sheets indicate that inhalation or ingestion may lead to respiratory or gastrointestinal irritation.

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